

In-Depth Technical Guide on the Spectroscopic Data of (4-Nitrophenyl)urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N 556**

Cat. No.: **B1676889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-nitrophenyl)urea, identified by the CAS number 556-10-5. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (4-nitrophenyl)urea.

Table 1: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available	C=O (Urea)
Data not available	C1 (C-NO ₂)
Data not available	C2/C6 (CH)
Data not available	C3/C5 (CH)
Data not available	C4 (C-NH)

Note: While a ^{13}C NMR spectrum is mentioned in the PubChem database for (4-nitrophenyl)urea, specific peak assignments and experimental details are not provided. The assignments in the table are predicted based on the chemical structure.

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3300-3500	N-H stretching	Strong
~1650-1700	C=O stretching (Amide I)	Strong
~1550 and ~1350	NO ₂ asymmetric and symmetric stretching	Strong

Note: This data is based on expected characteristic absorption bands for the functional groups present in (4-nitrophenyl)urea.^[1] A specific, quantitative IR spectrum with detailed peak assignments is not readily available in the public domain.

Table 3: Mass Spectrometry Data

m/z	Ion	Relative Abundance (%)
Data not available	[M] ⁺	Data not available
Data not available	Fragment ions	Data not available

Note: A specific mass spectrum for (4-nitrophenyl)urea is not readily available. The NIST WebBook provides a mass spectrum for the related compound N-(4-Nitrophenyl)-N'-phenyl-urea, but this is not a direct representation of the target compound's fragmentation pattern.^[2] Predicted mass spectrometry data for various adducts of (4-nitrophenyl)urea is available.^[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (4-nitrophenyl)urea are not explicitly available in the reviewed literature. However, the following sections outline general methodologies that are typically employed for the analysis of similar aromatic urea compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a compound like (4-nitrophenyl)urea would involve the following steps:

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is crucial as the N-H protons of the urea moiety can exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d6 is often a good choice for ureas as it can slow down this exchange.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- **1H NMR Acquisition:** Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm for organic molecules).
- **13C NMR Acquisition:** Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like (4-nitrophenyl)urea is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. Typically, spectra are recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

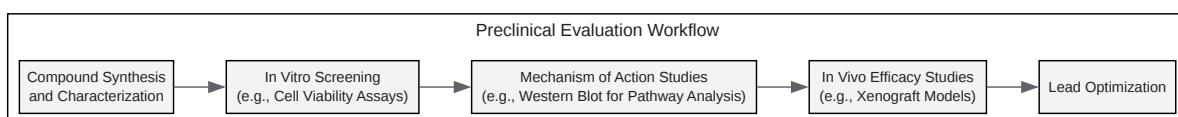
Electron ionization (EI) or electrospray ionization (ESI) are common techniques for the mass analysis of organic molecules:

- **Sample Introduction:** The sample can be introduced directly into the ion source or after separation by a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** In EI-MS, the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with less fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Synthesis and Characterization

(4-Nitrophenyl)urea can be synthesized through several methods, including the reaction of 4-nitroaniline with an isocyanate or by using a carbonylating agent like triphosgene with the appropriate amine.^[1] Microwave-assisted synthesis is a modern approach to expedite this reaction.^[1] Characterization of the synthesized product would typically involve the spectroscopic techniques detailed above to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

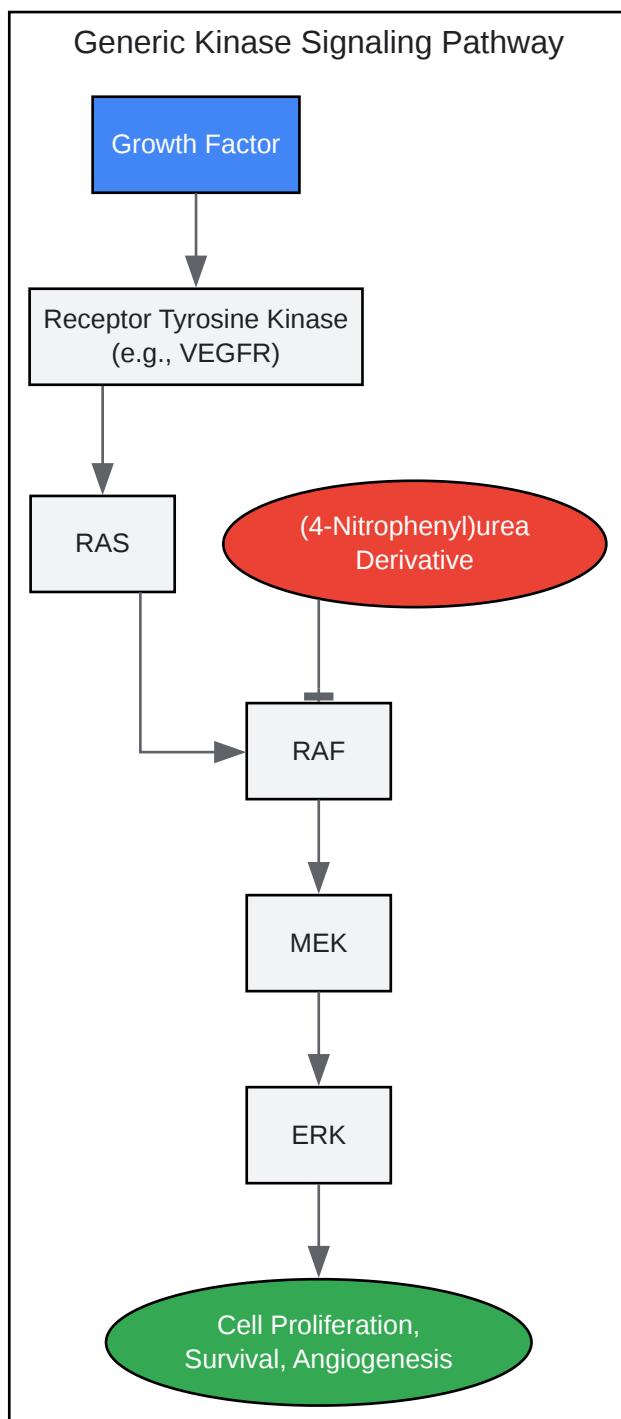

While specific signaling pathways for (4-nitrophenyl)urea are not well-documented, the broader class of diaryl urea derivatives has been extensively studied for its biological activities, particularly as anticancer agents.^{[4][5]}

Anticancer Activity

Many diaryl urea compounds are known to be inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.^{[4][6]} Key signaling pathways that are often targeted by these compounds include:

- RAS/RAF/MEK/ERK Pathway: This is a critical pathway in many cancers, and inhibitors of Raf kinases are a major class of anticancer drugs.[7][8]
- PI3K/Akt/mTOR Pathway: This pathway is also frequently dysregulated in cancer and is a target for drug development.[5]
- Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) can block tumor angiogenesis and growth.[5]

The diagram below illustrates a generalized workflow for the preclinical evaluation of a novel phenylurea anticancer compound.


[Click to download full resolution via product page](#)

Preclinical Evaluation Workflow for a Phenylurea Compound.

Antifertility Activity

Some nitrophenyl compounds have been investigated for their antifertility effects. The potential mechanisms of action are not fully elucidated but may involve disruption of hormonal signaling or direct effects on reproductive tissues.[9]

The diagram below depicts a simplified representation of a signaling pathway that could be inhibited by a nitrophenyl urea derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Nitrophenyl)urea (556-10-5) for sale [vulcanchem.com]
- 2. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]
- 3. PubChemLite - (4-nitrophenyl)urea (C7H7N3O3) [pubchemlite.lcsb.uni.lu]
- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Spectroscopic Data of (4-Nitrophenyl)urea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676889#n-556-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com